Ethyl red iodide
Overview
Description
Ethyl red iodide, also known as iodoethane, is a colorless, flammable chemical compound with the chemical formula C2H5I. It is commonly used as an ethylating agent in organic synthesis due to its ability to transfer ethyl groups to other molecules. This compound is prepared by heating ethanol with iodine and phosphorus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl red iodide is typically synthesized through the reaction of ethanol with iodine and red phosphorus. The process involves the formation of phosphorus triiodide as an intermediate, which then reacts with ethanol to produce this compound and phosphoric acid as a byproduct . The reaction can be represented as follows: [ 3C_2H_5OH + PI_3 \rightarrow 3C_2H_5I + H_3PO_3 ]
Industrial Production Methods: In industrial settings, this compound is produced by heating ethanol with iodine and phosphorus under controlled conditions. The crude product is then purified by distillation to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl red iodide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: Due to the presence of the iodide ion, which is a good leaving group, this compound readily participates in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: this compound can undergo oxidation to form ethyl iodate or reduction to form ethane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Major Products Formed:
Nucleophilic Substitution: Products include ethanol, ethyl cyanide, and ethylamine.
Oxidation: Products include ethyl iodate.
Reduction: The major product is ethane.
Scientific Research Applications
Ethyl red iodide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which ethyl red iodide exerts its effects involves the transfer of the ethyl group to other molecules. This process is facilitated by the iodide ion, which acts as a good leaving group. The ethyl group is transferred to the target molecule through a nucleophilic substitution reaction, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond .
Comparison with Similar Compounds
- Methyl iodide (CH3I)
- Propyl iodide (C3H7I)
- Butyl iodide (C4H9I)
Comparison: Ethyl red iodide is unique among these compounds due to its specific reactivity and applications. While methyl iodide is also used as an alkylating agent, this compound is preferred for introducing ethyl groups. Propyl and butyl iodides are used for longer alkyl chain introductions but have different reactivity profiles .
This compound’s versatility and broad range of applications make it a valuable compound in various fields of scientific research and industry.
Properties
IUPAC Name |
1-ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N2.HI/c1-3-24-16-15-19(21-10-6-8-12-23(21)24)17-20-14-13-18-9-5-7-11-22(18)25(20)4-2;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKATFBGLTVMQX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=CC=[N+](C3=CC=CC=C23)CC)C=CC4=CC=CC=C41.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23IN2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634-21-9 | |
Record name | Ethyl Red | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=634-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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